

CGP57380 MAPK interacting kinase inhibitor discovery

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Compound Focus: Cgp 57380

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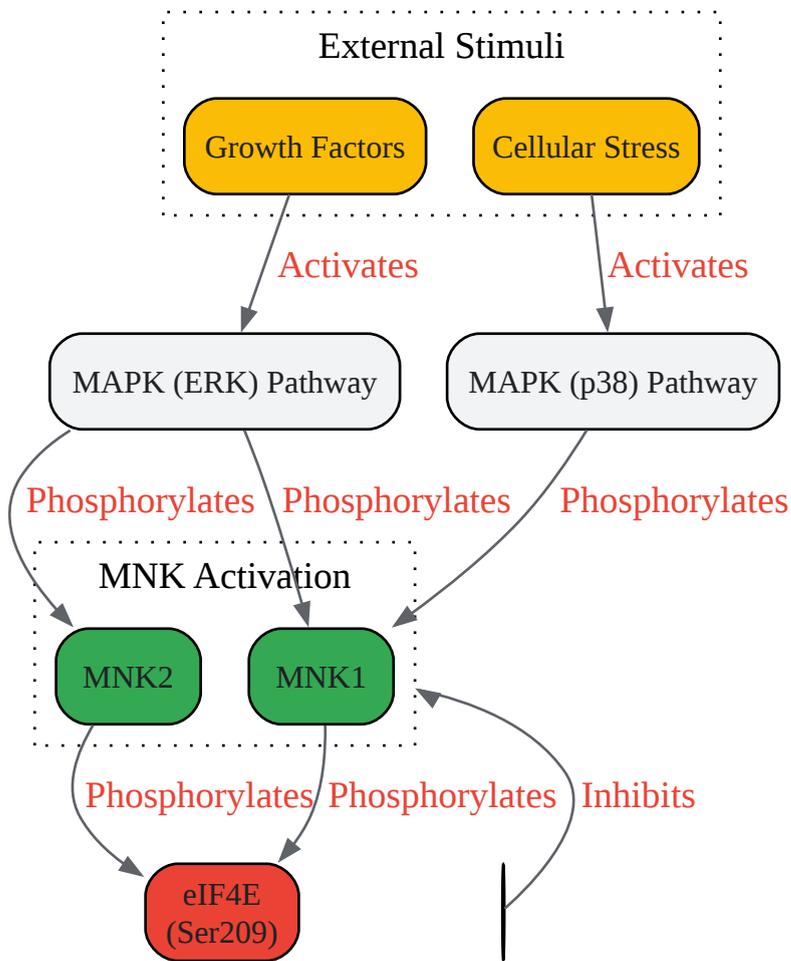
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CGP57380 Basic Information and Mechanism of Action

The table below summarizes the core information and mechanism of action for CGP57380.

| Attribute | Description |
|---------------------------|--|
| Primary Target | MNK1 (MAPK-interacting kinase 1) [1] |
| Reported IC ₅₀ | 2.2 μM (in cell-free assays) [1] |
| Key Functional Effect | Inhibits phosphorylation of eukaryotic initiation factor 4E (eIF4E) at Ser209 [2] [1] [3] |
| Selectivity Note | At the micromolar concentrations required for cellular activity, it may inhibit other kinases; more selective inhibitors have since been developed [4] [5] |

CGP57380 exerts its effects by blocking the MNK1-mediated phosphorylation of eIF4E, a key protein in the mRNA translation initiation complex. This phosphorylation event is implicated in tumorigenesis and cell survival [2] [4].



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Figure 1: CGP57380 acts by inhibiting MNK1, which is activated by MAPK pathways and in turn phosphorylates its primary substrate, eIF4E, on Ser209. This prevents eIF4E's oncogenic activity.

Key Experimental Findings and Efficacy Data

CGP57380 has demonstrated significant biological effects both alone and in combination with other agents, particularly mTOR inhibitors.

| Cancer Model | Experimental Context | Key Findings | PMID |
|--------------------------------|--|---|---------------------------------------|
| T-ALL [2] | Combination with mTOR inhibitor (everolimus) in Jurkat, CEM, Molt-4 cell lines | CGP57380 (4-16 μ M) suppressed p-eIF4E & p-MNK1, inhibited c-Myc/survivin; synergistic effect with everolimus overcame drug resistance. | N/A (PMCID: PMC6289382) |
| NSCLC [3] | Combination with mTOR inhibitor (RAD001/everolimus) in vitro and in vivo | CGP57380 abrogated RAD001-induced p-eIF4E and Akt activation; combination induced mitochondrial apoptosis; synergistic antitumor effect. | N/A (Oncotarget article 8497) |
| AML [4] | MV4-11 cell line (Growth inhibition assay) | CGP57380 showed GI ₅₀ of 4.88 μ M after 72 hours. | N/A |
| In Vivo (CML Model) [1] | 40 mg/kg/d intraperitoneally in mouse serial transplantation model | CGP57380 extinguished the ability of CML cells to serially transplant in immunodeficient mice, targeting leukemia stem cells (LSCs). | 23737503 |

A critical and replicated finding is that CGP57380 can **overcome resistance to mTOR inhibitors**. mTOR inhibitors like everolimus and rapalogs can trigger a feedback loop that increases phosphorylation of eIF4E, a survival mechanism for cancer cells. By inhibiting MNK1, CGP57380 blocks this feedback, abrogating the resistance mechanism and leading to synergistic cell death [2] [3].

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the detailed methodologies for key experiments.

Cell Viability Assay (MTT)

This protocol is used to determine the inhibitory effect of CGP57380 on cell growth [2].

- **Cell Seeding:** Seed cells in 96-well plates at a density of 1×10^5 cells/mL.
- **Drug Treatment:** Treat cells with a range of concentrations of CGP57380 (e.g., 4-16 μ M), alone or in combination with other drugs (e.g., everolimus), for 24 to 72 hours.
- **MTT Incubation:** Following treatment, replace the medium with fresh medium containing 0.5 mg/mL of MTT reagent. Incubate the plates for an additional 4 hours at 37°C.
- **Solubilization and Measurement:** Remove the medium and MTT, then add 200 μ L of DMSO to each well to solubilize the formed formazan crystals.
- **Data Analysis:** Measure the absorbance at 570 nm using a spectrophotometer. Calculate the drug concentration that inhibits 50% of cell growth (IC_{50} or GI_{50}) using nonlinear regression analysis.

Analysis of Apoptosis by Flow Cytometry

This protocol is used to quantify drug-induced programmed cell death [2].

- **Cell Treatment:** Culture cells at a density of 1×10^5 /mL in 6-well plates and treat with the desired concentration of CGP57380 for 24 hours.
- **Cell Collection and Fixation:** Collect cell pellets and fix them with 70% ethanol on ice for 20 minutes, followed by centrifugation.
- **Staining:** Resuspend the cell pellet and stain using a commercial Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.
- **Detection and Analysis:** Analyze the samples using a flow cytometer. The percentages of cells in early apoptosis (Annexin V-FITC positive, PI negative) and late apoptosis/necrosis (Annexin V-FITC and PI positive) are determined.

Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation [2].

- **Cell Lysis:** Lyse drug-treated cells at 4°C using an appropriate lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using the bicinchoninic acid (BCA) method.
- **Gel Electrophoresis and Transfer:** Separate equal amounts of total protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
- **Antibody Probing:**
 - Block the membrane for 2 hours in TBST with 5% non-fat milk.

- Incubate with primary antibodies (e.g., against p-eIF4E, p-MNK1, c-Myc, survivin, cleaved caspase-3) overnight at 4°C.
- The next day, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Signal Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Formulation and Storage

For laboratory use, the following practical information is available [1]:

- **In vitro stock solution:** CGP57380 is typically dissolved in DMSO at a high concentration (e.g., 48 mg/mL). The final DMSO concentration in cell culture should not exceed 0.1%.
- **In vivo formulation:** For animal studies, one validated formulation is a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which can achieve a working concentration of 5 mg/mL.

Discovery and Subsequent Inhibitor Development

CGP57380 was one of the early pharmacological inhibitors identified for MNK1. Subsequent research has highlighted the challenge of its selectivity, as it can inhibit other kinases at the micromolar concentrations required for cellular activity [4]. This has driven the search for more potent and selective MNK inhibitors, such as cercosporamide and novel thienopyrimidine-based compounds discovered through integrated virtual screening and structure-activity relationship (SAR) studies [4] [5]. These next-generation inhibitors are valuable tools for delineating the distinct biological roles of MNK1 and MNK2 [4].

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